
(1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol: is an organic compound with the molecular formula C11H12BrFO It features a cyclobutyl ring substituted with a 4-bromo-3-fluorophenyl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol typically involves the cyclobutylation of a 4-bromo-3-fluorophenyl precursor followed by the introduction of a methanol group. One common method involves the use of cyclobutyl Grignard reagents reacting with 4-bromo-3-fluorobenzaldehyde, followed by reduction to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring or the methanol group.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: The major products include (1-(4-Bromo-3-fluorophenyl)cyclobutyl)aldehyde and (1-(4-Bromo-3-fluorophenyl)cyclobutyl)carboxylic acid.
Reduction: The major products include reduced forms of the aromatic ring or the methanol group.
Substitution: The major products include various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving cyclobutyl and phenyl groups.
Medicine:
Industry:
Material Science: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involving the cyclobutyl and phenyl groups. These interactions can influence various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
- (1-(4-Bromo-3-chlorophenyl)cyclobutyl)methanol
- (1-(4-Bromo-3-methylphenyl)cyclobutyl)methanol
- (1-(4-Bromo-3-nitrophenyl)cyclobutyl)methanol
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., chlorine, methyl, nitro) distinguishes these compounds from (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol.
- Reactivity: The different substituents can influence the reactivity and chemical behavior of the compounds.
- Applications: Each compound may have unique applications based on its specific structural features and reactivity.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H12BrFO |
|---|---|
Peso molecular |
259.11 g/mol |
Nombre IUPAC |
[1-(4-bromo-3-fluorophenyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H12BrFO/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6,14H,1,4-5,7H2 |
Clave InChI |
YORAZNIZSUJHPR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CO)C2=CC(=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-((3'-chloro-[1,1'-biphenyl]-4-yl)methylene)hydrazinecarboxylate](/img/structure/B13097489.png)
![Imidazo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B13097495.png)


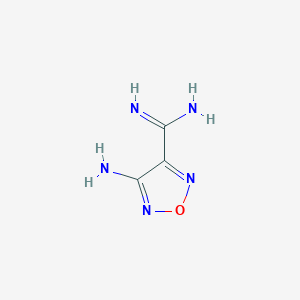
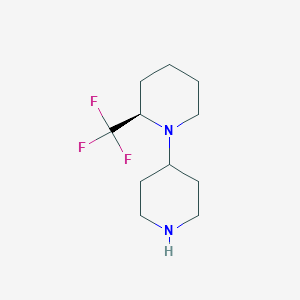

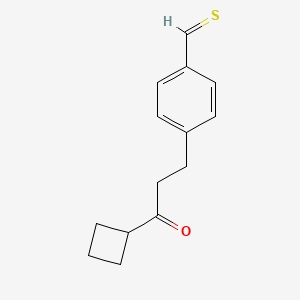

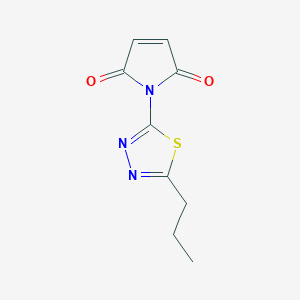
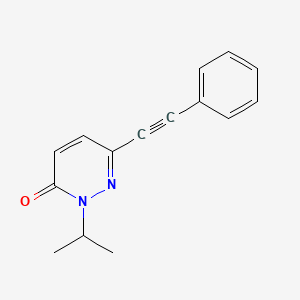
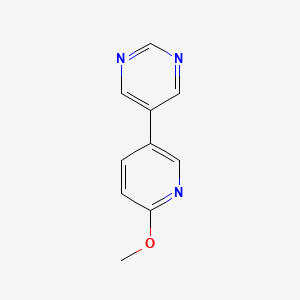
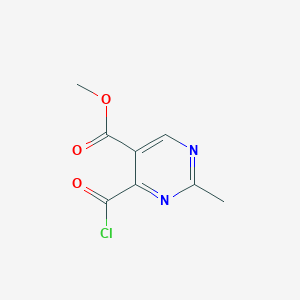
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B13097586.png)
